molecular formula C4H6BrNO B14747064 1-Bromopyrrolidin-2-one CAS No. 2401-40-3

1-Bromopyrrolidin-2-one

Katalognummer: B14747064
CAS-Nummer: 2401-40-3
Molekulargewicht: 164.00 g/mol
InChI-Schlüssel: MOKFZNVHEFIFDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromopyrrolidin-2-one is a brominated derivative of pyrrolidin-2-one, a five-membered lactam

Vorbereitungsmethoden

1-Bromopyrrolidin-2-one can be synthesized through several methods. One common approach involves the bromination of pyrrolidin-2-one using bromine or other brominating agents under controlled conditions. The reaction typically requires a solvent such as acetonitrile and may be catalyzed by acids or bases to enhance the reaction rate and yield .

Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The choice of brominating agent and reaction conditions can vary depending on the desired purity and application of the final product .

Analyse Chemischer Reaktionen

1-Bromopyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Bromopyrrolidin-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Bromopyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

1-Bromopyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: The non-brominated parent compound, which has different reactivity and applications.

    3-Bromopyrrolidin-2-one: A positional isomer with distinct chemical properties and uses.

    Pyrrolidine-2,5-dione: Another related compound with a different ring structure and biological activity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which allows for selective modifications and applications in various fields.

Eigenschaften

CAS-Nummer

2401-40-3

Molekularformel

C4H6BrNO

Molekulargewicht

164.00 g/mol

IUPAC-Name

1-bromopyrrolidin-2-one

InChI

InChI=1S/C4H6BrNO/c5-6-3-1-2-4(6)7/h1-3H2

InChI-Schlüssel

MOKFZNVHEFIFDB-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.